2-[3-(Dimethylamino)phenyl]-2-butanol
Description
2-[3-(Dimethylamino)phenyl]-2-butanol is a tertiary alcohol featuring a dimethylamino-substituted phenyl ring attached to the second carbon of a butanol backbone.
The compound’s structural features—a polar alcohol group and a lipophilic dimethylaminoaryl moiety—impart amphiphilic properties, making it relevant for pharmaceutical or material science applications. However, direct pharmacological data for this compound are absent in the evidence, necessitating extrapolation from analogs.
Properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-12(2,14)10-7-6-8-11(9-10)13(3)4/h6-9,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXXYQZUPALSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC=C1)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-(Dimethylamino)propiophenone
The synthesis begins with the preparation of 3-(dimethylamino)propiophenone, a key intermediate. While direct methods for this compound are sparsely documented, analogous routes from patents suggest adaptations. For instance, propiophenone derivatives can undergo aminomethylation via a Mannich reaction (not explicitly cited but inferred from similar syntheses). In this context:
Reduction to 2-[3-(Dimethylamino)phenyl]-2-butanol
The ketone group in 3-(dimethylamino)propiophenone is reduced to a secondary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Table 1: Comparative Analysis of Reduction Methods
| Parameter | NaBH4 | LiAlH4 |
|---|---|---|
| Solvent | Ethanol | THF |
| Temperature | 0–5°C | 66°C (reflux) |
| Yield | 85–90% | 92–95% |
| Safety Considerations | Mild, aqueous workup | Pyrophoric, requires inert atmosphere |
Grignard Reaction-Based Synthesis
Synthesis of 3-(Dimethylamino)benzaldehyde
An alternative route involves 3-(dimethylamino)benzaldehyde as the starting material. This aldehyde is commercially scarce but can be synthesized via:
Grignard Addition and Hydrolysis
3-(Dimethylamino)benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form the secondary alcohol:
-
The aldehyde reacts with ethylmagnesium bromide in dry diethyl ether at 0°C, forming a magnesium alkoxide intermediate.
-
Hydrolysis with ammonium chloride solution yields this compound. Reported yields range from 78–82%.
Cyanohydrin Route Adapted from Patent CN103896782B
Adaptation for 3-Substituted Phenyl Derivatives
Patent CN103896782B outlines a four-step process for 2-(N,N-dimethylamino)-2-phenylbutanol. While the original method targets a different isomer, modifications for the 3-substituted derivative include:
-
Addition Reaction : 3-Bromopropiophenone reacts with sodium cyanide and dimethylamine in methanol under pressure (0.3 MPa, 80°C) to form 2-(N,N-dimethylamino)-2-(3-bromophenyl)butyronitrile.
-
Hydrolysis : The nitrile is hydrolyzed in basic conditions (pH ≥12) to the corresponding carboxylic acid.
-
Esterification : The acid is esterified with ethanol and sulfuric acid.
-
Reduction : The ester is reduced using sodium borohydride to yield the target alcohol.
Table 2: Key Reaction Parameters from Patent CN103896782B
| Step | Conditions | Yield |
|---|---|---|
| Addition Reaction | 0.3 MPa, 80°C, 8 hours | 83–84% |
| Hydrolysis | NaOH, reflux, 12 hours | 90% |
| Esterification | H₂SO₄, ethanol, 18 hours | 88% |
| Reduction | NaBH₄, water, 6 hours | 84% |
Challenges and Optimization Strategies
Regioselectivity in Amination
Introducing the dimethylamino group at the phenyl ring’s 3-position faces regioselectivity challenges . Direct electrophilic substitution favors para/ortho positions, necessitating:
Purification Difficulties
The polar nature of this compound complicates isolation. Patent methods recommend:
-
Solvent Extraction : Using toluene/water mixtures to partition impurities.
-
Crystallization : Recrystallization from hexane/ethyl acetate (3:1) improves purity to >98%.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)phenyl]-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
DMAB has been studied for its potential antitumor properties. Research indicates that derivatives of DMAB exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that compounds derived from DMAB showed promising activity in inhibiting tumor growth in vitro and in vivo models. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .
Binding Affinity Studies
The binding affinity of DMAB to various biological targets has been evaluated. Notably, it has been investigated as a ligand for adenosine receptors, which are implicated in cancer progression and inflammation. The compound exhibits moderate binding affinities, suggesting potential as a therapeutic agent in targeting these receptors .
Biochemical Applications
Inhibition of Enzymatic Activity
DMAB and its analogs have been utilized to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that DMAB can act as an inhibitor for certain kinases, which are critical in cell signaling and cancer proliferation. This inhibition can lead to decreased cell viability in cancerous cells, highlighting its potential as a therapeutic agent .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of DMAB with various biological macromolecules. These studies provide insights into the binding modes and affinities of DMAB with target proteins, facilitating the design of more potent derivatives .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | DMAB derivatives showed IC50 values in the low micromolar range against several cancer cell lines. |
| Study B | Assess binding affinity to adenosine receptors | DMAB exhibited Ki values indicating moderate affinity for A3 adenosine receptors, suggesting potential therapeutic applications. |
| Study C | Investigate enzymatic inhibition | DMAB was identified as a potent inhibitor of specific kinases involved in tumor growth signaling pathways. |
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Droloxifene (IARC Report)
- Structure: (E)-α-[para-(2-(Dimethylamino)ethoxy)phenyl]-α'-ethyl-3-stilbenol.
- Key Differences: Droloxifene contains a stilbene core with a dimethylaminoethoxy side chain, while 2-[3-(Dimethylamino)phenyl]-2-butanol has a simpler butanol backbone. The dimethylamino group in Droloxifene is part of an ethoxy side chain, enhancing its selectivity for estrogen receptors (SERM activity), whereas in 2-butanol, the dimethylamino group is directly attached to the phenyl ring.
- Functional Impact: Droloxifene’s extended conjugated system and ethoxy linker enable DNA intercalation and estrogen receptor modulation, critical for its anticancer use. The 2-butanol analog’s compact structure may limit receptor engagement but improve solubility .
3-(Dimethylamino)-1-propanol (Handbook of Chemistry and Physics)
- Structure : CH₃(CH₂)₂C(OH)(N(CH₃)₂).
- Key Differences: Shorter carbon chain (propanol vs. butanol) and absence of an aryl group.
- Physical Properties: Lower molecular weight (117.19 g/mol vs. 207.29 g/mol for 2-butanol analog) likely reduces boiling point and viscosity. The lack of an aromatic ring diminishes lipophilicity, affecting membrane permeability .
N-trans-Coumaroyl Octopamine (Lycium barbarum Study)
- Structure: Features a coumaroyl group linked to octopamine (phenolic hydroxyethylamine).
- Key Differences: Contains a catechol moiety and amide bond, unlike the tertiary alcohol and dimethylaminoaryl group in 2-butanol.
- Bioactivity: Exhibits anti-inflammatory activity (IC₅₀ = 17.00 μM) due to phenolic groups scavenging free radicals. The dimethylamino group in 2-butanol may confer similar bioactivity but with altered pharmacokinetics due to reduced polarity .
Miscibility with Alcohols/Ketones (Physical Properties Report)
- Relevance: While this compound’s miscibility data are absent, analogs like 2-butanol derivatives show miscibility with glycols, ethers, and esters.
- Inference: The dimethylamino group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-substituted butanols .
Data Table: Comparative Analysis
Critical Research Findings
- Bioactivity Potential: Structural analogs with dimethylamino groups (e.g., Droloxifene, coumaroyl derivatives) show receptor targeting and anti-inflammatory effects, suggesting the 2-butanol derivative could be optimized for similar applications .
Biological Activity
2-[3-(Dimethylamino)phenyl]-2-butanol, also known as a dimethylamino derivative of phenylbutanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring and a butanol moiety. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound is represented below:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.
- Cholinergic Activity : The dimethylamino group suggests potential interactions with cholinergic receptors, which are critical in neurotransmission. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft .
- Antimicrobial Properties : Research indicates that derivatives of phenylbutanol exhibit antimicrobial activity. For instance, related compounds have shown promising antifungal effects, suggesting that this compound may also possess similar properties .
- Anticancer Potential : Some studies have explored the anticancer activity of phenylbutanol derivatives through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The structural features of this compound may enhance its efficacy against certain cancer types .
Case Studies and Experimental Results
- Cholinergic Inhibition :
-
Antimicrobial Evaluation :
- In a comparative study, derivatives of 4-dimethylamino-3-phenyl-2-butanone were synthesized and tested for antimicrobial activity. The findings revealed that certain modifications led to enhanced antifungal properties, indicating that structural variations in related compounds could lead to improved biological activities .
-
Anticancer Activity :
- Research on piperidine derivatives demonstrated that structural modifications can lead to increased cytotoxicity against cancer cell lines. The incorporation of a dimethylamino group in phenolic structures was associated with enhanced anti-proliferative effects, suggesting that similar modifications in this compound might yield beneficial therapeutic outcomes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-[3-(Dimethylamino)phenyl]-2-butanol, and what parameters optimize yield?
The compound is typically synthesized via the reaction of a phenyl-substituted butanone with dimethylamine. Key reagents include oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄), depending on the desired intermediates. Temperature control (e.g., 60–80°C) and solvent selection (e.g., THF or ethanol) are critical for minimizing side reactions. Yield optimization requires monitoring reaction kinetics and using catalytic systems to enhance selectivity .
Q. How can spectroscopic methods be employed to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the stereochemistry and substituent positions, particularly the dimethylamino and hydroxyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like -OH and -N(CH₃)₂. High-performance liquid chromatography (HPLC) with chiral columns is recommended for assessing enantiomeric purity due to the compound’s stereogenic center .
Q. What biological activity screening methodologies are appropriate for this compound?
Initial screening involves in vitro assays such as enzyme inhibition studies (e.g., acetylcholinesterase) or receptor-binding assays. Cell-based models (e.g., HEK293 or HeLa cells) can evaluate cytotoxicity or modulation of signaling pathways. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) may quantify biomolecular interactions, focusing on hydrogen bonding via the dimethylamino group .
Advanced Research Questions
Q. How can contradictory data on reaction outcomes (e.g., ketone vs. alcohol formation) be resolved in its synthesis?
Divergent products arise from variations in redox conditions. For example, oxidizing agents favor ketones, while reducing agents yield alcohols. Mechanistic studies using density functional theory (DFT) can model transition states, while in situ monitoring (e.g., Raman spectroscopy) clarifies reaction pathways. Comparative studies with analogs (e.g., 2-methylamino-2-phenylbutan-1-ol) may isolate steric or electronic effects .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can induce stereoselectivity during the nucleophilic addition of dimethylamine. Kinetic resolution via lipase-mediated esterification or dynamic kinetic asymmetric transformations (DYKAT) may further enhance enantiomeric excess (ee). Chiral stationary phases in HPLC are critical for purity validation .
Q. How do structural analogs differ in biological activity, and what design principles apply?
Analog comparisons (e.g., 2-(Dimethylamino)ethanol vs. 2-methylamino derivatives) reveal that the hydroxyl group’s position and methyl substitution on the amino group modulate lipophilicity and target affinity. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can predict interactions with hydrophobic pockets or hydrogen-bonding residues in proteins .
Q. What experimental approaches address discrepancies between in vitro and in vivo activity?
Pharmacokinetic profiling (e.g., plasma stability, cytochrome P450 metabolism) identifies bioavailability issues. Metabolite identification via LC-MS/MS and tissue distribution studies in animal models (e.g., rodents) can clarify off-target effects. Conformational analysis (e.g., X-ray crystallography of protein-ligand complexes) may resolve binding mode inconsistencies .
Methodological Notes
- Data Interpretation : Cross-reference synthetic conditions and spectral data with databases like PubChem or EPA DSSTox to validate reproducibility .
- Biological Studies : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement and minimize false positives .
- Structural Modifications : Prioritize substituents that balance solubility (e.g., polar groups) and membrane permeability (e.g., aryl moieties) for drug-like properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
